molecular formula C26H35N5O9S2 B10785686 Ac-DL-Tyr-DL-Cys(1)-DL-Ser-DL-Pip-DL-Cys(1)-OH

Ac-DL-Tyr-DL-Cys(1)-DL-Ser-DL-Pip-DL-Cys(1)-OH

Cat. No.: B10785686
M. Wt: 625.7 g/mol
InChI Key: UDWABLXXMPAUEX-UHFFFAOYSA-N
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Description

ICX5600090 is a novel chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of ICX5600090 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Scientific Research Applications

ICX5600090 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ICX5600090 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

ICX5600090 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. The comparison involves analyzing the structural and functional similarities and differences, which can be done using tools like ChemMine .

Conclusion

ICX5600090 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.

Properties

Molecular Formula

C26H35N5O9S2

Molecular Weight

625.7 g/mol

IUPAC Name

6-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(hydroxymethyl)-2,5,13-trioxo-8,9-dithia-1,4,12-triazabicyclo[12.4.0]octadecane-11-carboxylic acid

InChI

InChI=1S/C26H35N5O9S2/c1-14(33)27-17(10-15-5-7-16(34)8-6-15)22(35)29-19-12-41-42-13-20(26(39)40)30-24(37)21-4-2-3-9-31(21)25(38)18(11-32)28-23(19)36/h5-8,17-21,32,34H,2-4,9-13H2,1H3,(H,27,33)(H,28,36)(H,29,35)(H,30,37)(H,39,40)

InChI Key

UDWABLXXMPAUEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2CSSCC(NC(=O)C3CCCCN3C(=O)C(NC2=O)CO)C(=O)O

Origin of Product

United States

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